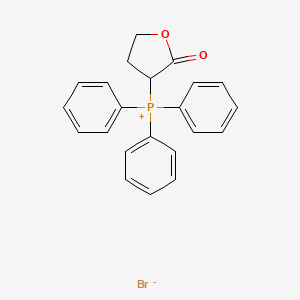
Benzene, (1,2-dimethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dimethoxyethyl)- typically involves the alkylation of benzene with 1,2-dimethoxyethane. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1,2-dimethoxyethyl)- can be achieved through similar alkylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, (1,2-dimethoxyethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This can result in the formation of the corresponding ethylbenzene derivative.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Benzene, (1,2-dimethoxyethyl)- can undergo nitration, sulfonation, and halogenation reactions using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethylbenzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Benzene, (1,2-dimethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a building block for biologically active compounds. Its derivatives may exhibit pharmacological properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structure allows for the creation of compounds with desirable sensory properties.
Mécanisme D'action
The mechanism of action of Benzene, (1,2-dimethoxyethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo various transformations, leading to the formation of the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- Benzene, (2,2-dimethoxyethyl)-
- Benzene, 1,2-dimethoxy-
- 1,2-Dimethoxybenzene
Comparison: Benzene, (1,2-dimethoxyethyl)- is unique due to the presence of the ethyl chain with two methoxy groups. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, Benzene, 1,2-dimethoxy- lacks the ethyl chain, which affects its reactivity and applications. Benzene, (2,2-dimethoxyethyl)- has a different arrangement of methoxy groups, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
4013-37-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,2-dimethoxyethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
MCZSDTLZJNZORX-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
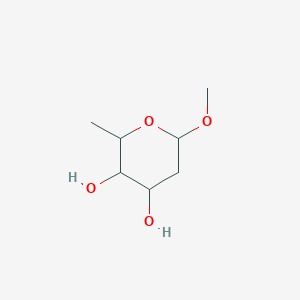

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
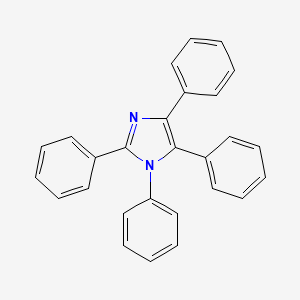

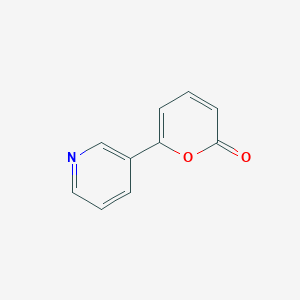

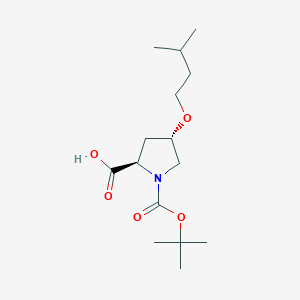
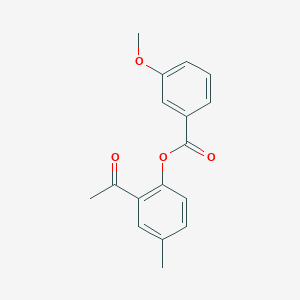
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
